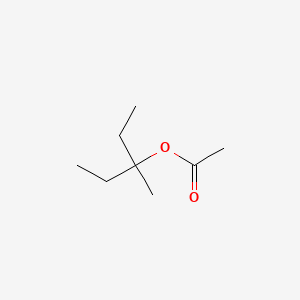
3-Pentanol, 3-methyl-, 3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-methylpropyl acetate is an organic compound with the molecular formula C8H16O2. It is an ester, which is a type of chemical compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpropyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylpropanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion. The general reaction is as follows:
1-Ethyl-1-methylpropanol+Acetic Acid→1-Ethyl-1-methylpropyl acetate+Water
Industrial Production Methods
In industrial settings, the production of 1-ethyl-1-methylpropyl acetate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-1-methylpropyl acetate primarily undergoes hydrolysis reactions, where it reacts with water to form the corresponding alcohol and acetic acid. This reaction can be catalyzed by either acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, the ester bond is cleaved, resulting in the formation of 1-ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, the ester is converted into the sodium salt of acetic acid and 1-ethyl-1-methylpropanol.
Major Products Formed
Acidic Hydrolysis: 1-Ethyl-1-methylpropanol and acetic acid.
Basic Hydrolysis: Sodium acetate and 1-ethyl-1-methylpropanol.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-methylpropyl acetate has various applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the extraction and purification of biological compounds.
Medicine: Its derivatives may be explored for potential pharmaceutical applications.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in coatings and inks
Wirkmechanismus
The mechanism of action of 1-ethyl-1-methylpropyl acetate involves its interaction with various molecular targets depending on its application. For instance, as a solvent, it facilitates the dissolution of other compounds by reducing intermolecular forces. In biological systems, it may interact with enzymes or cellular membranes, altering their properties and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Isobutyl acetate: Similar ester with a different branching in the alkyl chain.
Methyl butyrate: Another ester with a different carboxylic acid component.
Uniqueness
1-Ethyl-1-methylpropyl acetate is unique due to its specific alkyl branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it suitable for specific applications where other esters may not be as effective .
Eigenschaften
Molekularformel |
C8H16O2 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-methylpentan-3-yl acetate |
InChI |
InChI=1S/C8H16O2/c1-5-8(4,6-2)10-7(3)9/h5-6H2,1-4H3 |
InChI-Schlüssel |
DDQMXZFITHIRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012737.png)
![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012744.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)

![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)
![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)

![6-[4-(allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12012788.png)
![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)

